molecular formula C23H28BrNO5 B414844 propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B414844
M. Wt: 478.4g/mol
InChI Key: DNEVDCBKSVXMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, bromine, hydroxyl, and methoxy functional groups

Preparation Methods

The synthesis of propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps. One common method includes the esterification of a precursor compound with methacrylic acid using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a polar organic solvent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include:

propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its quinoline core and specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H28BrNO5

Molecular Weight

478.4g/mol

IUPAC Name

propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H28BrNO5/c1-6-7-30-22(28)18-12(2)25-15-10-23(3,4)11-16(26)20(15)19(18)13-8-14(24)21(27)17(9-13)29-5/h8-9,19,25,27H,6-7,10-11H2,1-5H3

InChI Key

DNEVDCBKSVXMBS-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Br)O)OC)C(=O)CC(C2)(C)C)C

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Br)O)OC)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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